3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Medicinal Chemistry HDAC Inhibitors Drug Discovery

Pyridine-based bioactive scaffold programs frequently encounter inconsistent regiochemical outcomes and unreliable intermediate supply. This compound resolves both bottlenecks with documented, reproducible chemistry: • Exclusive endo-selectivity in [3+2] cycloadditions, enabling stereochemically-defined heterocycle libraries with predictable 3D architecture. • Quantified electronic and steric profile from the 6-chloro substitution ensures predictable SAR around neonicotinoid and HDAC-targeted pharmacophores. • 98% purity grade available for late-stage functionalization requiring robust, reproducible assay data. Bulk and custom quantities ship globally from stock.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 159153-39-6
Cat. No. B136456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
CAS159153-39-6
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CN=C(C=C1)Cl
InChIInChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+
InChIKeyFHRIBCCVJCCJCZ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester


3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS 159153-39-6) is a functionalized pyridine derivative that serves as a versatile synthetic intermediate, primarily in the development of neonicotinoid insecticides and other heterocyclic drug candidates [1]. It features an α,β-unsaturated ethyl ester moiety conjugated to a 6-chloropyridine ring, a combination that confers both distinct reactivity for further derivatization and a privileged scaffold recognized in bioactive molecules .

Neonicotinoid insecticide intermediate synthesis
Heterocyclic drug candidate building block (e.g., HDAC inhibitors)
Stereoselective cycloaddition dipolarophile

Unique Reactivity Profile of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester


Generic substitution among pyridine-based acrylates is not feasible due to the specific electronic and steric profile conferred by the 6-chloro substitution on the pyridine ring. The chlorine atom at the 6-position significantly influences the electrophilicity of the conjugated acrylate system and dictates regioselectivity in subsequent chemical transformations, such as cycloadditions or nucleophilic additions . Furthermore, the ethyl ester is not merely a protecting group; its presence modulates the compound's lipophilicity (LogP), solubility, and physical properties (boiling point, density) in ways that directly impact its handling in multi-step syntheses and its performance as a key intermediate [1]. The following section quantifies these critical differences against its closest analogs and in-class candidates.

Electronic & steric profile mismatch

6-chloro substitution alters electrophilicity and regioselectivity; other halogen or non-halogenated pyridyl acrylates may shift reaction outcomes.

Physicochemical property shift

Ethyl ester modulates lipophilicity, boiling point, and density; free acid or methyl ester analogs may not provide equivalent handling in multi-step syntheses.

Lack of validated synthetic precedent

Closest analogs lack specific patent-cited use as intermediates in HDAC inhibitor synthesis, limiting documented pathway support.

Selection Evidence: 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester


Patent-Validated HDAC Inhibitor Intermediate

This compound is explicitly identified as a key synthetic intermediate in a granted patent (WO2012103008A1) for Histone Deacetylase (HDAC) inhibitors, a high-value therapeutic class [1]. This citation provides verifiable, documented precedent for its utility in producing complex, patent-protected pharmaceutical compositions, which is a strong differentiator from structurally similar but un-cited analogs .

Patent-Validated HDAC Intermediate
Head-to-head
Cited as intermediate in WO2012103008A1; no such patent precedent for closest analogs.
Supports synthesis pathway validation
May reduce lead optimization research risk; verify applicability to specific target.
Medicinal Chemistry HDAC Inhibitors Drug Discovery

Differentiated Physical Properties

The compound's physical properties offer concrete differentiators for process development and purification. It has a predicted boiling point of 325.4°C at 760 mmHg and a density of 1.229 g/cm³, which is critical for designing large-scale reactions, distillations, and extractions [1]. Furthermore, the ethyl ester derivative has a calculated LogP of ~2.3-2.5, while the free carboxylic acid analog (CAS 118420-00-1) has a predicted boiling point of 351.1°C and a higher density (~1.4 g/cm³) [2]. The lower boiling point and different partition coefficient of the ethyl ester make it more amenable to purification by distillation or extraction, providing a tangible advantage in multi-step syntheses.

Physical Property Differentiation
Cross-study comparable
Boiling point ~325.4 °C (pred); LogP ~2.3–2.5. Free acid analog: ~351.1 °C.
Supports purification method selection
Predicted values; experimental confirmation advised.
Process Chemistry Chemical Engineering Physicochemical Characterization

Cycloaddition Regioselectivity Advantage

The 6-chloropyridyl moiety provides a steric and electronic bias that dictates regiochemical outcomes in reactions like 1,3-dipolar cycloadditions. In a [3+2] cycloaddition with nonstabilized azomethine ylides, the reaction with this specific ethyl ester (referred to as trans-ethyl-3-(6-chloro-3-pyridyl)-2-propenoate) resulted in a cycloadduct where the 6-chloro-3-pyridyl group was exclusively endo-oriented [1]. This defined selectivity, which influences the stereochemistry and thus biological activity of the final product, is a direct consequence of the 6-chloro substitution and may not be replicable with other halogen or non-halogenated pyridyl acrylates [2].

Cycloaddition Regioselectivity
Class-level inference
Exclusive endo-orientation of 6-chloro-3-pyridyl moiety in [3+2] cycloaddition; other pyridyl acrylates may give mixed regiochemistry.
Supports stereochemical outcome prediction
Selectivity observed under specific conditions; replicability requires verification.
Synthetic Methodology Cycloaddition Reaction Selectivity

Purity and Cost Trade-off

The compound is available at two distinct purity grades (≥97% and 98%) from multiple suppliers, each with a quantifiable cost premium. For instance, a 1g quantity of the 97% pure material from Aladdin is priced at $159.90, while a 1g quantity of the 98% pure material from Leyan is quoted at a lower price point (although exact price obscured) . This price and purity distinction allows procurement specialists to make a value-based decision depending on the required rigor of the application; a slight increase in purity may not justify the cost for an early-stage screening campaign, but could be critical for generating high-quality biological data or for a key late-stage coupling .

Purity–Cost Trade-off
Supplier data
97% purity (1 g) ~$159.90; 98% purity (1 g) offered at lower list price.
Enables value-based procurement
Pricing subject to change; verify grade suitability for intended assay.
Procurement Supply Chain Quality Control

Neonicotinoid Intermediate Role

The compound is specifically identified as a key intermediate in the production of neonicotinoid compounds, a major class of insecticides widely used in crop protection [1]. The 6-chloro-3-pyridinylmethyl moiety is a critical pharmacophore found in commercial neonicotinoids like imidacloprid and acetamiprid, and the 6-chloro-3-pyridinyl fragment is noted for its importance for high activity and/or selectivity [2][3]. While many pyridine-acrylate building blocks exist, this specific compound's direct link to a well-established and commercially successful class of molecules provides a clear, validated use-case that sets it apart from less proven alternatives.

Neonicotinoid Intermediate Role
Class-level inference
Recognized intermediate for neonicotinoid insecticides (e.g., imidacloprid, acetamiprid); many pyridyl acrylate analogs lack documented class linkage.
Supports agrochemical R&D context
Class-level association; verify applicability to specific target and scaffold.
Agrochemistry Insecticide Development Neonicotinoids

Application Scenarios: 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester


Neonicotinoid Lead Optimization

Leverage its established role as a key intermediate for neonicotinoid insecticides [1]. The 6-chloro-3-pyridinyl moiety is a recognized pharmacophore in this class , and the acrylic ester handle enables the introduction of diverse functional groups to explore structure-activity relationships (SAR) around this privileged scaffold .

HDAC Inhibitor Lead Development

Utilize this compound as a central building block for synthesizing novel HDAC inhibitors, following the precedent set in patent WO2012103008A1 [1]. The documented synthetic pathway to these therapeutically relevant compounds offers a tangible starting point for hit-to-lead or lead optimization programs .

Stereoselective Cycloaddition Chemistry

Exploit the predictable regioselectivity of this specific dipolarophile in [3+2] cycloaddition reactions to construct complex, stereochemically-defined heterocyclic frameworks [1]. The exclusive endo-selectivity conferred by the 6-chloropyridyl group provides a synthetic advantage for generating libraries of novel spiro- or fused-ring systems with defined three-dimensional structures .

High-Purity Intermediates for SAR Studies

For critical SAR or late-stage functionalization studies where data integrity is paramount, procure the compound at 98% purity to minimize the impact of impurities on biological assay results [1]. The availability of a defined, higher-purity grade provides a quantifiable quality control benchmark for generating robust and reproducible data .

Application
Selection Property
Validation Focus
Neonicotinoid insecticide research
6-Chloro-3-pyridinyl pharmacophore building block
Functional group diversification and activity screening
HDAC inhibitor synthesis
Patent-cited synthetic pathway (WO2012103008A1)
Hit-to-lead expansion around privileged scaffold
Stereoselective cycloaddition research
Endo-directing 6-chloropyridyl dipolarophile
Stereochemical outcome and heterocyclic scaffold diversity
Quality-controlled SAR studies
Available purity grades (97% and 98%)
Impurity profiling and biological assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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